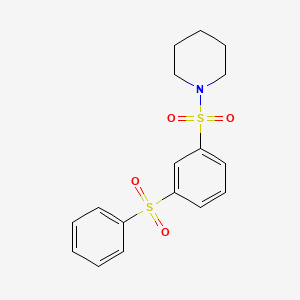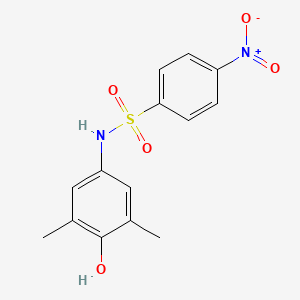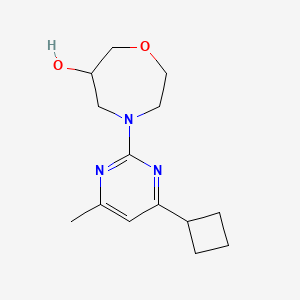![molecular formula C12H6N2O2S2 B5526170 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole](/img/structure/B5526170.png)
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole
Vue d'ensemble
Description
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is a heterocyclic compound characterized by its fused thiazole and furan rings. This compound is known for its electron-deficient nature and high oxidative stability, making it a valuable component in various scientific and industrial applications .
Applications De Recherche Scientifique
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mécanisme D'action
Optical and electrical tests show that CTF-NWU-1 has a narrower energy band and a more efficient electron–hole separation and transfer capability compared to CTF-NWU-2 . Impressively, the photocatalytic hydrogen production reaction rate of CTF-NWU-1 was as high as 17,600 μmol h−1 g−1, while the hydrogen production rate of CTF-NWU-2 was only 4100 μmol h−1 g−1 .
Orientations Futures
Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of thiazolo[5,4-d]thiazole-based materials in solid-state photonic and fluorescence-based optical devices . The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole typically involves the reaction of furfural with dithiooxamide in nitrobenzene under reflux conditions. The reaction is carried out at 130°C for 24 hours under an inert atmosphere . The progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the furan rings, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield halogenated thiazolo[5,4-d]thiazole compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Di(thien-2-yl)thiazolo[5,4-d]thiazole: Similar in structure but with thiophene rings instead of furan rings.
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole: Contains pyridine rings, offering different electronic properties.
Uniqueness
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is unique due to its combination of furan and thiazole rings, which provide a balance of electron-deficiency and oxidative stability. This makes it particularly suitable for applications in organic electronics and as a building block for complex organic synthesis .
Propriétés
IUPAC Name |
2,5-bis(furan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2S2/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAXPGDMECORKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid](/img/structure/B5526090.png)

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)
![2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione](/img/structure/B5526142.png)


![2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
